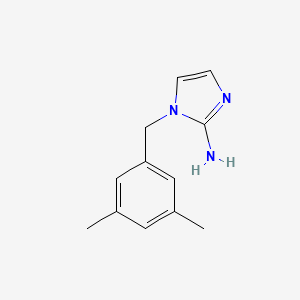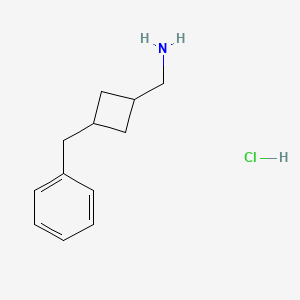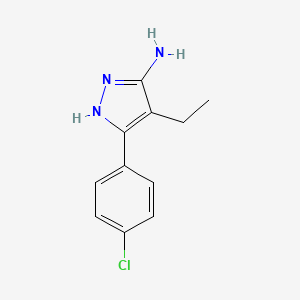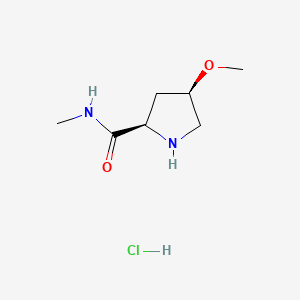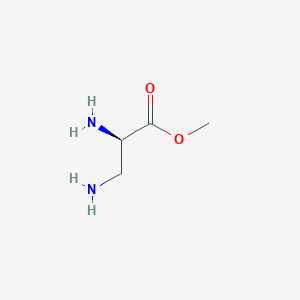
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a hydroxyl group, a carboxylic acid group, and a 2-chlorophenylthio group
Preparation Methods
The synthesis of 1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions involving suitable precursors.
Introduction of the Hydroxyl Group: This step often involves hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the 2-Chlorophenylthio Group: This can be done through nucleophilic substitution reactions where a thiol group is introduced and subsequently chlorinated.
Carboxylation: The final step involves introducing the carboxylic acid group, which can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.
Chemical Reactions Analysis
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The 2-chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkoxides).
Scientific Research Applications
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition or activation of metabolic enzymes, modulation of receptor activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-((2-Bromophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-((2-Chlorophenyl)thio)-3-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane, affecting the compound’s steric properties and reactivity.
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-sulfonic acid:
Properties
Molecular Formula |
C11H11ClO3S |
|---|---|
Molecular Weight |
258.72 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3S/c12-8-3-1-2-4-9(8)16-11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15) |
InChI Key |
HFXNYUCFGWVROI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)SC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


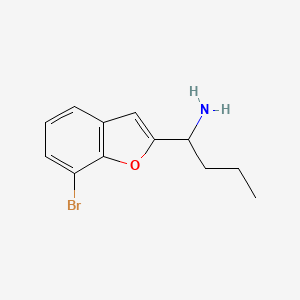

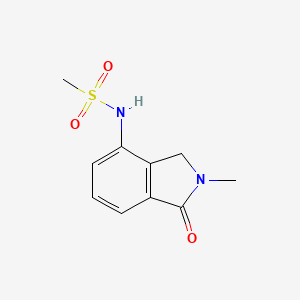
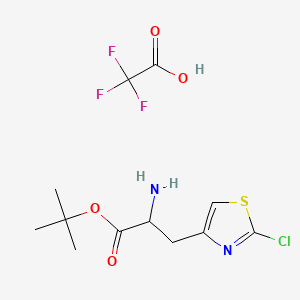
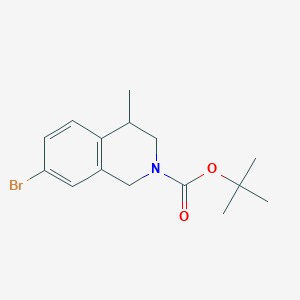
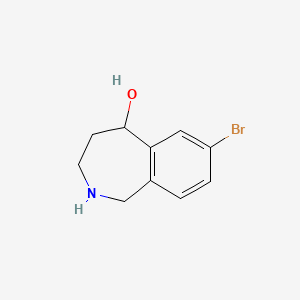
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

